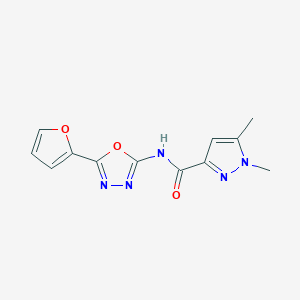

N-(5-(呋喃-2-基)-1,3,4-恶二唑-2-基)-1,5-二甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

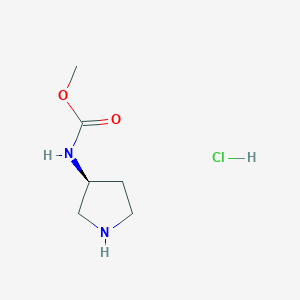

The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecule also includes an oxadiazole ring and a pyrazole ring, both of which are nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared . Another study reported the synthesis of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, 2-acetyl-5-methylfuran, a derivative of furan, was characterized using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . The reaction involved the ring closure of furan-2-carboxylic acid hydrazide with carbon disulfide .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .科学研究应用

合成和衍生物

基于呋喃-2-基部分和1,3,4-恶二唑环的杂环化合物的合成是研究的一个重要领域。例如,从呋喃-2-亚甲基前体制备 N-烷基化的 1,2,4-三唑、1,3,4-恶二唑和 1,3,4-噻二唑衍生物展示了这些杂环在有机合成中的多功能性 (El-Essawy & Rady, 2011)。这些衍生物由于其多样化的生物学和物理性质,在药物和材料科学中得到应用。

生物活性

寻找新的药理活性化合物是药物化学中持续的挑战。例如,1,3,4-恶二唑和吡唑的衍生物已被合成并测试了各种生物活性。值得注意的是,具有呋喃-2-基和 1,3,4-恶二唑部分的化合物对特定靶标显示出有希望的结果,例如抗白血病活性 (Earl & Townsend, 1979) 和作为不敏感高能材料的潜力 (Yu et al., 2017)。

材料科学应用

在材料科学中,利用 1,3,4-恶二唑等杂环化合物的结构特性来开发具有理想热学和机械特性的新材料。例如,基于 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃的衍生物已被合成,由于其中等热稳定性和对冲击和摩擦的不敏感性,它们具有作为不敏感高能材料的潜力 (Yu et al., 2017)。

先进合成方法

对新型合成方法的研究在不断发展,为复杂的杂环系统提供了更有效的途径。非稠合多核杂环体系的合成进展,其中包含 1,2,5-恶二唑环以及呋喃和呋喃环,已被综述,突出了它们在药理学和高能化合物中的潜在应用 (Fershtat & Makhova, 2016)。

作用机制

The mechanism of action of similar compounds has been investigated. For example, a series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were evaluated for antitubercular activity against Mycobacterium tuberculosis . The mechanism of action of the titled derivatives was predicted by docking on the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme .

未来方向

The synthesis of furan derivatives is an active area of research due to their wide range of applications in pharmaceuticals, dyes, polymeric materials, and more . Future research may focus on improving the synthesis methods, exploring new reactions, and investigating the biological activities of these compounds .

属性

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-7-6-8(16-17(7)2)10(18)13-12-15-14-11(20-12)9-4-3-5-19-9/h3-6H,1-2H3,(H,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDLUTLLPDFFSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2644702.png)

![5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide](/img/structure/B2644712.png)

![(4-benzyl-3-(5-chloropent-1-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2644722.png)

![N1-(2-(furan-3-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2644723.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2644724.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2644725.png)